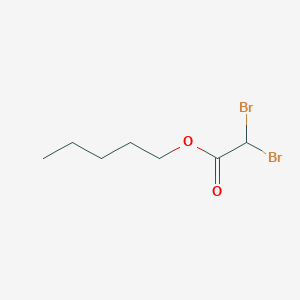
(Trifluoromethanesulfonyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Trifluoromethanesulfonyl)cyclopropane is a compound that features a cyclopropane ring substituted with a trifluoromethanesulfonyl group. This compound is notable for its unique structural properties, which combine the high reactivity of the cyclopropane ring with the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. These characteristics make it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Trifluoromethanesulfonyl)cyclopropane typically involves the reaction of cyclopropane derivatives with trifluoromethanesulfonyl chloride (CF3SO2Cl). One common method is the addition of trifluoromethanesulfonyl chloride to cyclopropylmagnesium bromide under anhydrous conditions . This reaction proceeds smoothly to yield the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Trifluoromethanesulfonyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized cyclopropane derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield simpler cyclopropane compounds.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonyl chloride, sodium trifluoromethanesulfinate, and various oxidizing and reducing agents. Reaction conditions often involve anhydrous solvents, controlled temperatures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include functionalized cyclopropane derivatives, sulfonyl compounds, and larger ring systems. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(Trifluoromethanesulfonyl)cyclopropane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Trifluoromethanesulfonyl)cyclopropane involves its ability to act as an electrophile due to the strong electron-withdrawing effects of the trifluoromethanesulfonyl group. This makes it highly reactive towards nucleophiles, facilitating various substitution and addition reactions . The cyclopropane ring’s strained nature also contributes to its reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonyl Chloride (CF3SO2Cl): Used in similar reactions for introducing the trifluoromethylsulfonyl group.
Sodium Trifluoromethanesulfinate (CF3SO2Na): Another reagent used for trifluoromethylation and related reactions.
Triflamides (CF3SO2NHR): Compounds with similar electron-withdrawing properties and used in various organic reactions.
Uniqueness
(Trifluoromethanesulfonyl)cyclopropane is unique due to the combination of the cyclopropane ring and the trifluoromethanesulfonyl group. This combination imparts high reactivity and versatility, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
57964-43-9 |
|---|---|
Molecular Formula |
C4H5F3O2S |
Molecular Weight |
174.14 g/mol |
IUPAC Name |
trifluoromethylsulfonylcyclopropane |
InChI |
InChI=1S/C4H5F3O2S/c5-4(6,7)10(8,9)3-1-2-3/h3H,1-2H2 |
InChI Key |
XLIKKVYXLMZXCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-](/img/structure/B14604067.png)


![2,5,6,8-tetrahydro-3H-imidazo[2,1-c][1,4]oxazine](/img/structure/B14604077.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl 3-bromopropanoate](/img/structure/B14604087.png)





![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
